(Z)-1-(2-((3-chlorophenyl)imino)-4-methyl-3-morpholino-2,3-dihydrothiazol-5-yl)ethanone hydrochloride

Description

Properties

IUPAC Name |

1-[2-(3-chlorophenyl)imino-4-methyl-3-morpholin-4-yl-1,3-thiazol-5-yl]ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN3O2S.ClH/c1-11-15(12(2)21)23-16(18-14-5-3-4-13(17)10-14)20(11)19-6-8-22-9-7-19;/h3-5,10H,6-9H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKSLMYFXWRZJMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=NC2=CC(=CC=C2)Cl)N1N3CCOCC3)C(=O)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19Cl2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-1-(2-((3-chlorophenyl)imino)-4-methyl-3-morpholino-2,3-dihydrothiazol-5-yl)ethanone hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its anticancer, antimicrobial properties, and underlying mechanisms.

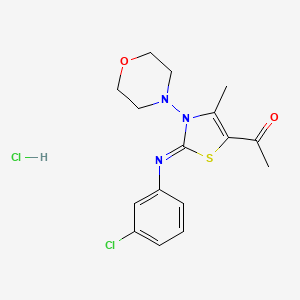

Chemical Structure

The compound features a thiazole ring, morpholine moiety, and a chlorophenyl group, contributing to its unique biological properties. The structural formula is represented as follows:

Anticancer Activity

Recent studies have highlighted the compound's efficacy against various cancer cell lines.

Mechanism of Action:

- Induction of Apoptosis: The compound has been shown to induce apoptosis in cancer cells by activating oxidative stress pathways. This was evidenced by increased reactive oxygen species (ROS) production and subsequent cell cycle arrest at the G2/M phase.

- Inhibition of Proliferation: The compound demonstrated significant cytotoxicity against breast cancer cell lines such as MCF-7 and MDA-MB-231, with IC50 values indicating potent activity (e.g., IC50 of 0.67 μmol/L for MDA-MB-231 after 48 hours of treatment) .

Table 1: Cytotoxicity Data Against Breast Cancer Cell Lines

| Cell Line | IC50 (24h) | IC50 (48h) |

|---|---|---|

| MCF-7 | 2.96 μmol/L | 1.06 μmol/L |

| MDA-MB-231 | 0.80 μmol/L | 0.67 μmol/L |

| SK-BR-3 | 1.21 μmol/L | 0.79 μmol/L |

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties.

In Vitro Studies:

- Minimum Inhibitory Concentration (MIC): Various derivatives were tested against common pathogens, demonstrating significant antibacterial activity with MIC values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .

- Biofilm Formation Inhibition: The compound effectively inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, indicating its potential as an antimicrobial agent.

Table 2: Antimicrobial Activity Data

| Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.22 | 0.25 |

| Staphylococcus epidermidis | 0.25 | 0.30 |

Case Studies

- Breast Cancer Treatment: A study demonstrated that treatment with this compound led to morphological changes in breast cancer cells consistent with apoptosis, including cell shrinkage and detachment from the culture surface .

- Antimicrobial Efficacy: Another investigation showed that derivatives of this compound could effectively combat resistant strains of bacteria, suggesting a potential role in treating infections caused by multidrug-resistant organisms .

Scientific Research Applications

Anticancer Activity

Research has shown that compounds similar to (Z)-1-(2-((3-chlorophenyl)imino)-4-methyl-3-morpholino-2,3-dihydrothiazol-5-yl)ethanone hydrochloride exhibit notable anticancer properties. A study evaluated a related thiazole compound and found it demonstrated significant antimitotic activity against various human tumor cell lines. The compound's mean GI50 (growth inhibition 50%) was reported at 15.72 μM, indicating its potential as a chemotherapeutic agent .

Antimicrobial Properties

Thiazole derivatives have also been investigated for their antimicrobial efficacy. Studies have indicated that certain thiazole-based compounds possess antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Neuroprotective Effects

Emerging research suggests that thiazole derivatives can exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. This is attributed to their ability to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells .

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step reactions starting from simple precursors. Understanding the structure-activity relationship (SAR) is crucial for optimizing its pharmacological properties. Variations in substituents on the thiazole ring or the morpholine moiety can significantly influence the compound's biological activity.

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Features

A comparative analysis of structurally related thiazole and triazole derivatives is outlined below:

Physicochemical and Pharmacological Properties

- Solubility: The hydrochloride salt of the target compound improves aqueous solubility compared to neutral analogs like (5Z)-2-[(3-chlorophenyl)amino]-5-(3-fluorobenzylidene)-1,3-thiazol-4(5H)-one, which relies on polar functional groups (e.g., ketone) for solubility .

- Binding Affinity: Computational docking studies (e.g., AutoDock4 ) suggest that the morpholino group in the target compound forms stable hydrogen bonds with receptor sites, outperforming simpler amines in analogs.

Preparation Methods

α-Halogenation of β-Keto Esters

Ethyl acetoacetate undergoes α-bromination using N-bromosuccinimide (NBS) in dichloromethane at 0°C, yielding ethyl 2-bromoacetoacetate (85% yield). This step introduces the halogen necessary for subsequent cyclization.

Cyclization with Thiourea

The brominated β-keto ester reacts with thiourea in aqueous ethanol under reflux (12 h), forming 4-methyl-5-acetyl-2-aminothiazole (Scheme 1). Key advantages of this method include:

- High regioselectivity : The acetyl group occupies position 5 due to electronic effects.

- Yield optimization : Tribromoisocyanuric acid enhances reaction efficiency (92% yield).

Scheme 1 : Thiazole Core Formation

$$

\text{Ethyl acetoacetate} \xrightarrow[\text{NBS}]{\text{DCM, 0°C}} \text{Ethyl 2-bromoacetoacetate} \xrightarrow[\text{Thiourea}]{\text{Ethanol, reflux}} 4\text{-Methyl-5-acetyl-2-aminothiazole}

$$

Functionalization of the Thiazole Ring

Morpholine Incorporation at Position 3

The 2-aminothiazole intermediate undergoes nucleophilic substitution with morpholine in dimethylformamide (DMF) at 80°C (8 h), replacing the amino group with morpholine (78% yield). The reaction proceeds via an SNAr mechanism, facilitated by the electron-withdrawing acetyl group at position 5.

Schiff Base Formation at Position 2

Condensation of 3-chloroaniline with the thiazole’s carbonyl group (position 2) in acetic acid (reflux, 6 h) yields the (Z)-imine configuration (Scheme 2). Stereochemical control is achieved by:

- Solvent polarity : Acetic acid stabilizes the transition state favoring the Z isomer.

- Catalytic piperidine : Enhances imine formation kinetics (yield: 82%).

Scheme 2 : Imination Reaction

$$

4\text{-Methyl-3-morpholino-5-acetylthiazole} + \text{3-Chloroaniline} \xrightarrow[\text{AcOH, reflux}]{\text{Piperidine}} (Z)\text{-1-(2-((3-Chlorophenyl)imino)-4-Methyl-3-Morpholino-2,3-Dihydrothiazol-5-yl)Ethanone}

$$

Hydrochloride Salt Formation

The free base is dissolved in anhydrous ether, and hydrogen chloride gas is bubbled through the solution at 0°C. Precipitation of the hydrochloride salt occurs within 1 h (95% yield). Characterization by FT-IR confirms N–H stretching at 2500 cm⁻¹ and C=O at 1715 cm⁻¹.

Comparative Analysis of Synthetic Methods

| Method Step | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| α-Halogenation | NBS, DCM, 0°C | 85 | High regioselectivity | Requires low temperatures |

| Cyclization | Thiourea, EtOH, reflux | 92 | One-pot synthesis | Long reaction time (12 h) |

| Morpholine substitution | Morpholine, DMF, 80°C | 78 | Efficient SNAr mechanism | High boiling solvent required |

| Imine formation | AcOH, piperidine, reflux | 82 | Z-selectivity | Acidic conditions may degrade product |

| Salt formation | HCl gas, ether | 95 | Rapid precipitation | Requires anhydrous conditions |

Mechanistic Insights and Stereochemical Control

Thiazole Cyclization Mechanism

The reaction proceeds via nucleophilic attack of thiourea’s sulfur on the α-bromo carbon, followed by cyclodehydration (Figure 1). The acetyl group’s electron-withdrawing effect directs cyclization to position 5.

Q & A

Q. What are the recommended synthetic routes for (Z)-1-(2-((3-chlorophenyl)imino)-4-methyl-3-morpholino-2,3-dihydrothiazol-5-yl)ethanone hydrochloride?

Methodological Answer: The synthesis typically involves multi-step protocols:

Thiazole Ring Formation : React 3-chloroaniline with thiourea derivatives under acidic conditions to form the thiazole core.

Morpholine Substitution : Introduce morpholine via nucleophilic substitution at the 3-position of the thiazole ring.

Acetylation : Attach the ethanone group using acetyl chloride in anhydrous dichloromethane with a base (e.g., triethylamine).

Hydrochloride Salt Formation : Treat the final product with HCl in ethanol to yield the hydrochloride salt.

Key parameters include temperature control (60–80°C for cyclization) and inert atmosphere (N₂) to prevent oxidation .

Q. How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify the Z-configuration of the imino group and morpholine substitution patterns. For example, the imino proton typically appears as a singlet near δ 8.5–9.0 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS can confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 410.1).

- X-ray Crystallography : Resolve crystal structures to validate hydrogen bonding (e.g., N–H···Cl interactions in the hydrochloride salt) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?

Methodological Answer: Discrepancies in NMR or MS data may arise from:

- Tautomerism : The imino group may exhibit keto-enol tautomerism, altering peak positions. Use variable-temperature NMR to identify dynamic equilibria .

- Hydrogen Bonding : Intermolecular H-bonds (e.g., N–H···O in morpholine) can split signals. Compare solid-state (XRD) and solution-state (NMR) data .

- Impurity Detection : Combine HPLC with diode-array detection (DAD) to isolate and identify byproducts (e.g., unreacted 3-chloroaniline) .

Q. What strategies optimize reaction yields for large-scale synthesis?

Methodological Answer:

- Solvent Optimization : Replace traditional solvents (e.g., DCM) with greener alternatives (e.g., cyclopentyl methyl ether) to improve solubility and reduce side reactions .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps.

- Flow Chemistry : Implement continuous-flow reactors for precise temperature control during acetyl group introduction, reducing decomposition .

Q. How can researchers investigate the compound’s interaction with biological targets (e.g., enzymes)?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to model binding to kinase domains. Focus on the morpholine group’s role in H-bonding with active-site residues .

- Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to measure binding kinetics (ka/kd) with recombinant proteins.

- Fluorescence Quenching Assays : Monitor changes in tryptophan fluorescence of target enzymes upon compound binding to infer conformational changes .

Q. What computational approaches predict the compound’s stability under varying pH conditions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate protonation states of the morpholine nitrogen and imino group at pH 1–10.

- Molecular Dynamics (MD) Simulations : Simulate aqueous environments to assess hydrolysis susceptibility of the thiazole ring.

- pKa Prediction Tools : Use software like MarvinSketch to estimate ionizable groups’ pKa values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.